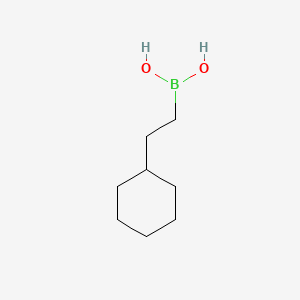

2-Cyclohexylethylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclohexylethylboronic acid is a boronic acid derivative with the molecular formula C8H17BO2 . It has a molecular weight of 156.03 .

Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds which includes 2-Cyclohexylethylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The InChI code for 2-Cyclohexylethylboronic acid is 1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 .Chemical Reactions Analysis

Boronic acids, including 2-Cyclohexylethylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

2-Cyclohexylethylboronic acid has a boiling point of 284.1±23.0°C at 760 mmHg .科学的研究の応用

Cross-Coupling Reactions

2-Cyclohexylethylboronic acid: is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. This reaction is essential for the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Catalysis

Due to its Lewis acidity, 2-Cyclohexylethylboronic acid can act as a catalyst in organic transformations. This includes the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions, which are crucial steps in the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 2-Cyclohexylethylboronic acid derivatives are explored for their potential as bioactive compounds. They are investigated for their therapeutic properties and their role in drug discovery and development .

Polymer Materials

The compound is also significant in the development of polymer materials. It can be incorporated into polymers to impart certain characteristics, such as flame retardancy or to enhance mechanical properties .

Optoelectronics

In the field of optoelectronics, 2-Cyclohexylethylboronic acid is used in the synthesis of materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that interact with light .

Sensing Applications

Boronic acids, including 2-Cyclohexylethylboronic acid , are known for their ability to form complexes with diols and Lewis bases such as fluoride or cyanide anions. This property is exploited in the design of sensors for detecting sugars, alcohols, and other substances with similar functional groups .

Biological Labeling and Protein Manipulation

The interaction of boronic acids with diols is also utilized in biological labeling and protein manipulation. This includes the modification of proteins, which is a critical aspect of understanding protein function and interactions in biological systems .

Development of Therapeutics

Lastly, 2-Cyclohexylethylboronic acid is involved in the development of therapeutics. Its ability to interact with various biological molecules makes it a valuable tool in the design of drug delivery systems and in the targeted treatment of diseases .

Safety And Hazards

将来の方向性

Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

特性

IUPAC Name |

2-cyclohexylethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUYVCUESABMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1CCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylethylboronic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)